2-Chloro-3-(chloromethyl)-7-methylquinoline
Overview
Description
2-Chloro-3-(chloromethyl)-7-methylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with chloro and chloromethyl substituents, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(chloromethyl)-7-methylquinoline typically involves the chlorination of 7-methylquinoline. One common method is the reaction of 7-methylquinoline with thionyl chloride (SOCl₂) in the presence of a catalyst such as aluminum chloride (AlCl₃). This reaction introduces the chloro and chloromethyl groups at the 2 and 3 positions, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes often incorporate purification steps such as recrystallization or distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(chloromethyl)-7-methylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and chloromethyl groups can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the chloro groups to hydrogen atoms, yielding 3-methylquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline N-oxides.
Reduction: 3-Methylquinoline derivatives.
Scientific Research Applications
2-Chloro-3-(chloromethyl)-7-methylquinoline has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting infectious diseases and cancer.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(chloromethyl)-7-methylquinoline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The chloro and chloromethyl groups can enhance the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
3-Chloromethylquinoline: Lacks the chloro group at the 2 position, affecting its chemical reactivity and biological activity.
7-Methylquinoline: Lacks both chloro and chloromethyl groups, resulting in different chemical properties and applications.
Uniqueness
2-Chloro-3-(chloromethyl)-7-methylquinoline is unique due to the presence of both chloro and chloromethyl groups, which confer distinct reactivity and biological activity. This combination of substituents makes it a versatile intermediate in chemical synthesis and a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
2-chloro-3-(chloromethyl)-7-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N/c1-7-2-3-8-5-9(6-12)11(13)14-10(8)4-7/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRDXXNOYQZAEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356179 | |
Record name | 2-chloro-3-(chloromethyl)-7-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24830514 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
521915-96-8 | |
Record name | 2-chloro-3-(chloromethyl)-7-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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